
Thiosildenafil-d3
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Thiosildenafil-d3 is a deuterium-labeled analog of thiosildenafil, a compound structurally related to sildenafil. It is primarily used in scientific research as a reference material and for the study of pharmacokinetics and metabolic profiles. The molecular formula of this compound is C22H27D3N6O3S2, and it has a molecular weight of 493.66 .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of thiosildenafil-d3 involves the incorporation of deuterium into the thiosildenafil molecule. This is typically achieved through the use of deuterated reagents or solvents during the synthesis process. The general synthetic route includes the following steps:
Formation of the core structure: The core structure of thiosildenafil is synthesized by reacting appropriate starting materials under controlled conditions.
Deuteration: Deuterium is introduced into the molecule by using deuterated reagents or solvents. This step is crucial for obtaining the labeled compound.
Purification: The final product is purified using techniques such as chromatography to ensure high purity and the correct isotopic labeling.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk synthesis: Large quantities of starting materials are reacted under optimized conditions to form the core structure.
Deuteration: Deuterium is incorporated using deuterated reagents in large-scale reactors.
Purification and Quality Control: The product is purified and subjected to rigorous quality control measures to ensure consistency and purity.
化学反応の分析
Types of Reactions
Thiosildenafil-d3 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can convert this compound into reduced forms.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Various nucleophiles and electrophiles can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce thiols or other reduced forms.
科学的研究の応用
Thiosildenafil-d3 is widely used in scientific research for various applications:
Pharmacokinetics: It is used to study the absorption, distribution, metabolism, and excretion of drugs.
Metabolic Studies: The compound helps in understanding the metabolic pathways and identifying metabolites.
Analytical Chemistry: this compound serves as a reference standard in analytical methods such as mass spectrometry and nuclear magnetic resonance spectroscopy.
Drug Development: It is used in the development and testing of new drugs, particularly those targeting phosphodiesterase-5 inhibitors.
作用機序
Thiosildenafil-d3 exerts its effects by inhibiting phosphodiesterase type 5 (PDE-5), an enzyme responsible for the degradation of cyclic guanosine monophosphate (cGMP). By inhibiting PDE-5, this compound increases the levels of cGMP, leading to smooth muscle relaxation and increased blood flow . This mechanism is similar to that of sildenafil, which is used to treat erectile dysfunction and pulmonary arterial hypertension.
類似化合物との比較
Thiosildenafil-d3 is compared with other similar compounds, such as:
Thiosildenafil: The non-deuterated analog of this compound.
Thiohomosildenafil: A structurally similar compound with slight modifications.
Hydroxythiohomosildenafil: Another analog with additional hydroxyl groups.
Uniqueness
This compound is unique due to its deuterium labeling, which provides distinct advantages in pharmacokinetic and metabolic studies. The incorporation of deuterium can affect the metabolic stability and pharmacokinetic profile of the compound, making it a valuable tool in drug development and research .
特性
分子式 |
C22H30N6O3S2 |
|---|---|
分子量 |
493.7 g/mol |
IUPAC名 |
5-[2-ethoxy-5-[4-(trideuteriomethyl)piperazin-1-yl]sulfonylphenyl]-1-methyl-3-propyl-4H-pyrazolo[4,3-d]pyrimidine-7-thione |
InChI |
InChI=1S/C22H30N6O3S2/c1-5-7-17-19-20(27(4)25-17)22(32)24-21(23-19)16-14-15(8-9-18(16)31-6-2)33(29,30)28-12-10-26(3)11-13-28/h8-9,14H,5-7,10-13H2,1-4H3,(H,23,24,32)/i3D3 |
InChIキー |
LJUBVCQVNMLSTQ-HPRDVNIFSA-N |
異性体SMILES |
[2H]C([2H])([2H])N1CCN(CC1)S(=O)(=O)C2=CC(=C(C=C2)OCC)C3=NC(=S)C4=C(N3)C(=NN4C)CCC |
正規SMILES |
CCCC1=NN(C2=C1NC(=NC2=S)C3=C(C=CC(=C3)S(=O)(=O)N4CCN(CC4)C)OCC)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



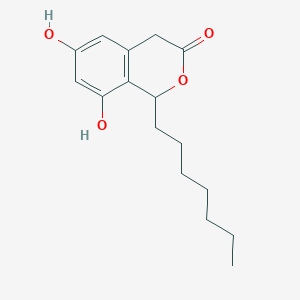
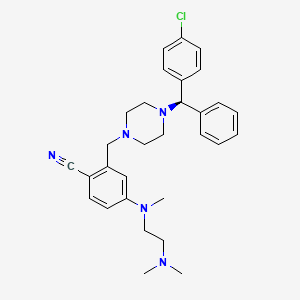
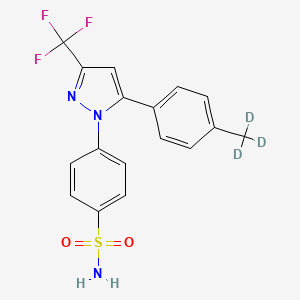
![sodium;[(3R,5R,7R,10S,13R,17R)-17-[(2R)-5-(carboxymethylamino)-5-oxopentan-2-yl]-2,2,4,4-tetradeuterio-7-hydroxy-10,13-dimethyl-3,5,6,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] sulfate](/img/structure/B12412716.png)
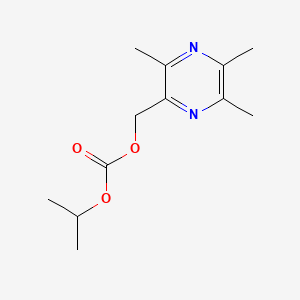
![2-[[2-[4-[(3-fluorobenzoyl)amino]anilino]-5-(trifluoromethyl)pyrimidin-4-yl]amino]-N-methylthiophene-3-carboxamide](/img/structure/B12412754.png)
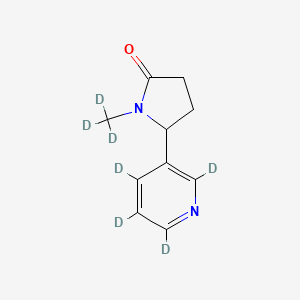

![(4S)-6-chloro-4-[2-(2,2,3,3-tetradeuteriocyclopropyl)ethynyl]-4-(trifluoromethyl)-1,3-dihydroquinazolin-2-one](/img/structure/B12412765.png)




